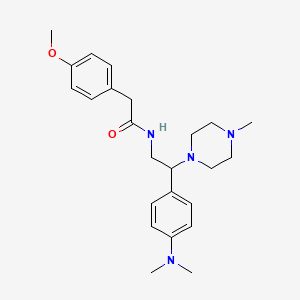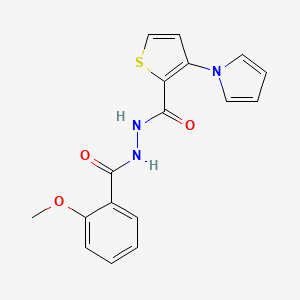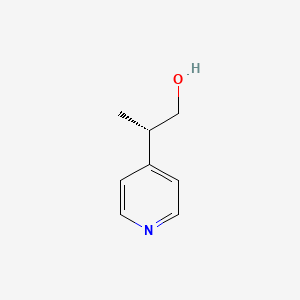
(2S)-2-pyridin-4-ylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-pyridin-4-ylpropan-1-ol, also known as P4, is a chiral alcohol molecule that has gained increasing attention in scientific research due to its potential therapeutic applications. P4 is a versatile molecule that can be synthesized using various methods and has shown promising results in various biochemical and physiological studies.
作用机制
The mechanism of action of (2S)-2-pyridin-4-ylpropan-1-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, this compound has been shown to bind to GABA receptors and modulate their activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has been shown to reduce oxidative stress and inflammation in cells and tissues, which may contribute to its neuroprotective and anti-cancer effects. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
(2S)-2-pyridin-4-ylpropan-1-ol has several advantages for lab experiments, including its versatility, ease of synthesis, and low toxicity. This compound can be synthesized using various methods and can be used as a chiral building block to synthesize various pharmaceuticals. This compound also has low toxicity and can be used at high concentrations without causing adverse effects. However, this compound has some limitations, including its low solubility in water and its susceptibility to oxidation and degradation.
未来方向
There are several future directions for (2S)-2-pyridin-4-ylpropan-1-ol research, including the development of novel synthetic methods, the identification of new therapeutic applications, and the elucidation of its mechanism of action. The development of more efficient and cost-effective synthetic methods for this compound could lead to its wider use in drug development and other scientific research fields. The identification of new therapeutic applications for this compound could expand its potential uses and improve human health. Finally, the elucidation of this compound's mechanism of action could provide insights into its biochemical and physiological effects and lead to the development of more effective therapies.
合成方法
(2S)-2-pyridin-4-ylpropan-1-ol can be synthesized using various methods, including asymmetric synthesis, reductive amination, and Grignard reaction. Asymmetric synthesis involves the use of chiral starting materials or chiral catalysts to produce enantiomerically pure this compound. Reductive amination involves the reaction of pyridine with propanal in the presence of a reducing agent to produce this compound. The Grignard reaction involves the reaction of pyridine with propargyl bromide in the presence of magnesium to produce this compound. Each method has its advantages and limitations, and the choice of method depends on the desired purity, yield, and cost-effectiveness.
科学研究应用
(2S)-2-pyridin-4-ylpropan-1-ol has shown potential therapeutic applications in various scientific research fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In drug development, this compound has been used as a chiral building block to synthesize various pharmaceuticals.
属性
IUPAC Name |
(2S)-2-pyridin-4-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-2-4-9-5-3-8/h2-5,7,10H,6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPWDIUUNHGRDK-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2896759.png)
![N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2896762.png)
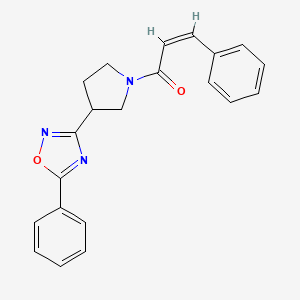
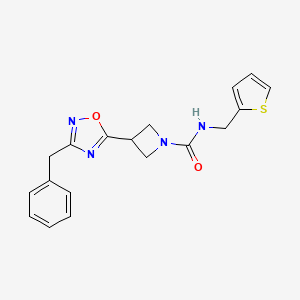

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2896770.png)
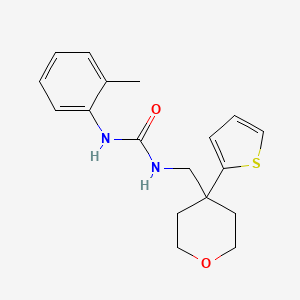
![(Z)-ethyl 1-benzyl-2-((3-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2896775.png)
![1-(4-Fluorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2896776.png)
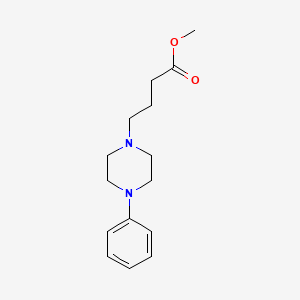
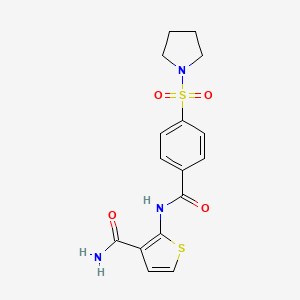
![Methylethyl 3-[(3-amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl)carbonylamino]benzoate](/img/structure/B2896780.png)
